![molecular formula C23H25N5O3 B11023507 1-(1H-indazol-3-yl)-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11023507.png)
1-(1H-indazol-3-yl)-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-INDAZOL-3-YL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE is a complex organic compound that features a combination of indazole, piperazine, and pyrrolidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-INDAZOL-3-YL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Piperazine Derivative Synthesis: The 2-methoxyphenyl group can be introduced to piperazine through nucleophilic substitution reactions.
Coupling Reactions: The indazole and piperazine derivatives can be coupled using carbodiimide-mediated reactions to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-(1H-INDAZOL-3-YL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of advanced materials or as a catalyst.
作用機序
The mechanism of action for compounds like 1-(1H-INDAZOL-3-YL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE often involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
1-(1H-Indazol-3-yl)-4-(phenylpiperazin-1-yl)carbonyl-2-pyrrolidinone: Similar structure but different substituents.
1-(1H-Indazol-3-yl)-4-(4-methoxyphenyl)piperazin-1-yl)carbonyl-2-pyrrolidinone: Similar but with a different piperazine derivative.
Uniqueness
The uniqueness of 1-(1H-INDAZOL-3-YL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C23H25N5O3 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
1-(1H-indazol-3-yl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H25N5O3/c1-31-20-9-5-4-8-19(20)26-10-12-27(13-11-26)23(30)16-14-21(29)28(15-16)22-17-6-2-3-7-18(17)24-25-22/h2-9,16H,10-15H2,1H3,(H,24,25) |
InChIキー |
ZUOIGKYBAMCWGM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B11023427.png)
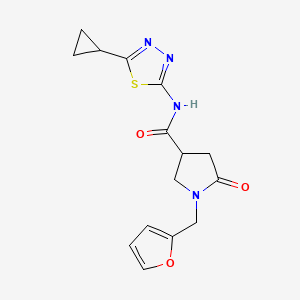
![2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11023462.png)
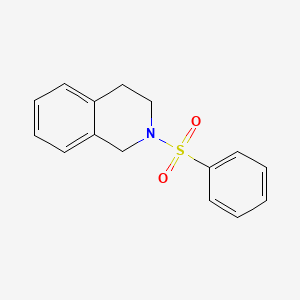
![(2R)-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11023466.png)
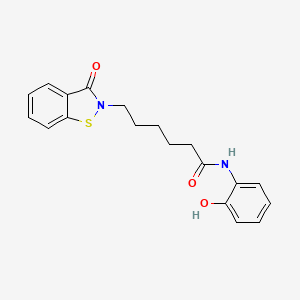
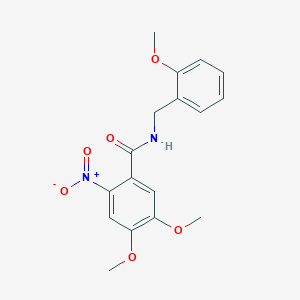
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B11023475.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11023483.png)

![1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11023492.png)
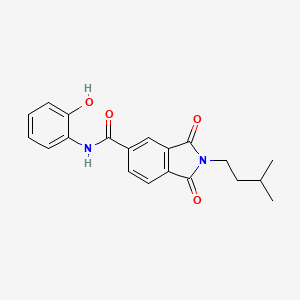
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B11023502.png)
